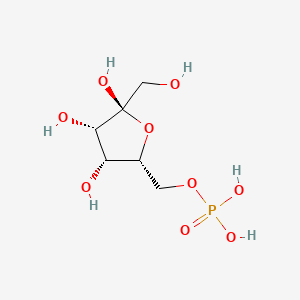
alpha-D-tagatofuranose 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-D-tagatofuranose 6-phosphate: is a phosphorylated derivative of D-tagatofuranose, a sugar molecule. It is characterized by the presence of a phosphate group at the sixth carbon position of the tagatofuranose ring. This compound plays a significant role in various biological processes, particularly in the metabolism of certain bacteria and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-tagatofuranose 6-phosphate can be achieved through enzymatic methods. One common approach involves the use of the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) in bacteria such as Klebsiella pneumoniae. This system facilitates the transfer of a phosphate group from phosphoenolpyruvate to D-tagatofuranose, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. The bacteria are cultured in a controlled environment, and the desired compound is extracted and purified from the fermentation broth. This method is preferred due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: alpha-D-tagatofuranose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, alpha-D-tagatofuranose 6-phosphate is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in bacterial metabolism. It is a key intermediate in the tagatose pathway, which is involved in the utilization of D-tagatose by certain bacteria .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its involvement in metabolic pathways makes it a target for drug development aimed at treating metabolic disorders .
Industry: Industrially, this compound is used in the production of rare sugars and sugar derivatives. Its efficient synthesis and unique properties make it valuable in the food and pharmaceutical industries .
Mechanism of Action
The mechanism of action of alpha-D-tagatofuranose 6-phosphate involves its role as an intermediate in metabolic pathways. In bacteria, it is phosphorylated by the PEP-PTS system, which facilitates its conversion to other metabolites. This process is crucial for the utilization of D-tagatose and the production of energy .
Comparison with Similar Compounds
D-tagatofuranose 1,6-bisphosphate: Another phosphorylated derivative of D-tagatofuranose, but with two phosphate groups.
alpha-D-mannose 6-phosphate: A similar compound with a phosphate group at the sixth carbon of mannose.
Uniqueness: alpha-D-tagatofuranose 6-phosphate is unique due to its specific role in the tagatose pathway and its involvement in bacterial metabolism. Its structure and properties make it distinct from other phosphorylated sugars .
Properties
CAS No. |
53798-20-2 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6+/m1/s1 |
InChI Key |
BGWGXPAPYGQALX-VANKVMQKSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


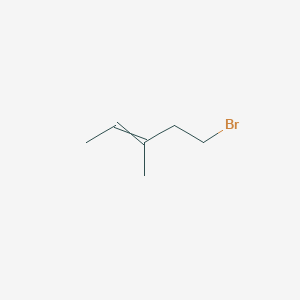
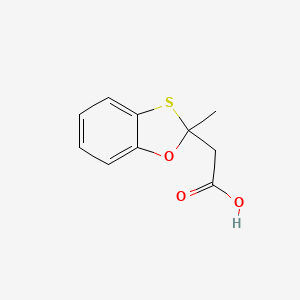
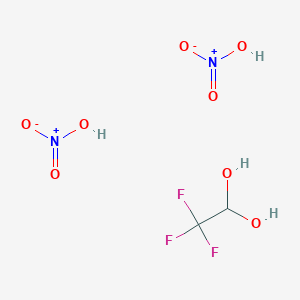
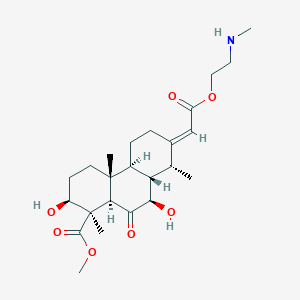
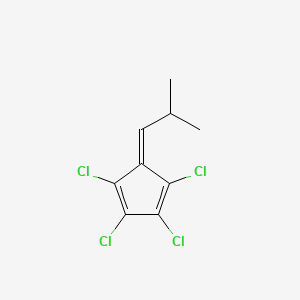
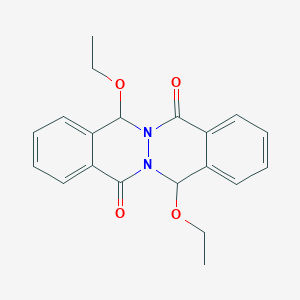
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)

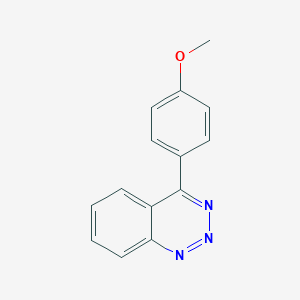
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
